molecular formula C12H24O4 B14151961 2-(2-Octoxyethoxy)acetic acid CAS No. 53563-70-5

2-(2-Octoxyethoxy)acetic acid

Cat. No.: B14151961
CAS No.: 53563-70-5
M. Wt: 232.32 g/mol
InChI Key: ICDFAVDDYZOXIU-UHFFFAOYSA-N
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Description

2-(2-Octoxyethoxy)acetic acid is an organic compound with the molecular formula C12H24O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-(2-octoxyethoxy) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Octoxyethoxy)acetic acid typically involves the reaction of octanol with ethylene oxide to form 2-(2-octoxyethoxy)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Octoxyethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(2-Octoxyethoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Octoxyethoxy)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)acetic acid: This compound has a similar structure but with a methoxy group instead of an octoxy group.

    2-(2-Ethoxyethoxy)acetic acid: Similar structure with an ethoxy group.

    2-(2-Butoxyethoxy)acetic acid: Similar structure with a butoxy group.

Uniqueness

2-(2-Octoxyethoxy)acetic acid is unique due to its longer alkyl chain (octoxy group), which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in the formulation of surfactants and emulsifiers.

Properties

CAS No.

53563-70-5

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2-octoxyethoxy)acetic acid

InChI

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-15-9-10-16-11-12(13)14/h2-11H2,1H3,(H,13,14)

InChI Key

ICDFAVDDYZOXIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCC(=O)O

Related CAS

53563-70-5

Origin of Product

United States

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